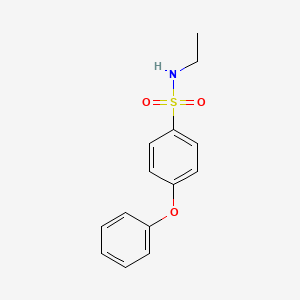
N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide, also known as DCFB, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in the field of biochemistry and pharmacology.
作用機序
DCF works by inhibiting the activity of certain enzymes in the body, which can lead to a variety of effects depending on the specific enzyme targeted. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation in various tissues and organs.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as to reduce inflammation in various tissues and organs. N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide has also been shown to have antibacterial and antifungal properties, making it a potential treatment for various infections.
実験室実験の利点と制限
DCF has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also highly pure, which is crucial for its effectiveness in scientific research. However, there are some limitations to its use. N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide is relatively expensive, which can limit its use in some labs. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
将来の方向性
There are several potential future directions for research involving N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in treating various types of cancer. Additionally, N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide has shown potential for use as an antibacterial and antifungal agent, and further research is needed to determine its effectiveness in treating various infections. Finally, more studies are needed to fully understand the biochemical and physiological effects of N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide on the body, which could lead to new insights into the treatment of various diseases and conditions.
合成法
The synthesis of N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide involves the reaction of 3,4-dichloroaniline and 3,4-dimethoxybenzaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide. This synthesis method has been successfully used in various studies, and the purity of the compound is crucial for its effectiveness in scientific research.
科学的研究の応用
DCF is widely used in scientific research for its various applications. It has been studied for its potential use as an anticancer agent, as well as for its antibacterial and antifungal properties. N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide has also been shown to have anti-inflammatory effects, making it a valuable tool in the study of various diseases and conditions.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-24-16-7-3-11(9-17(16)25-2)15(22)6-8-18(23)21-12-4-5-13(19)14(20)10-12/h3-5,7,9-10H,6,8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZDDWBHSRQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0097001.P001 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

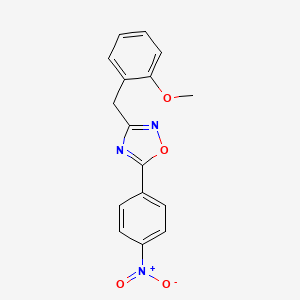
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)
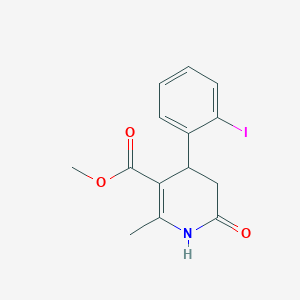
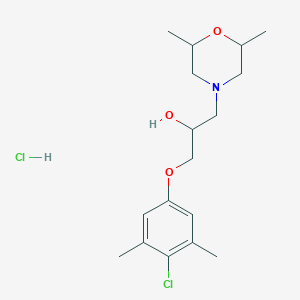
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![ethyl 1-[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5120386.png)
![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)

![8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5120409.png)
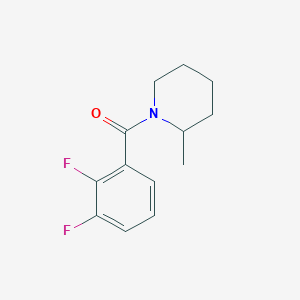
![2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid](/img/structure/B5120441.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5120449.png)
